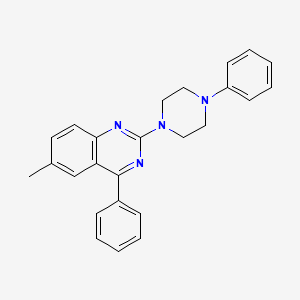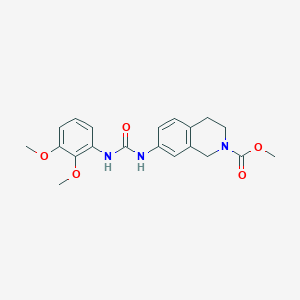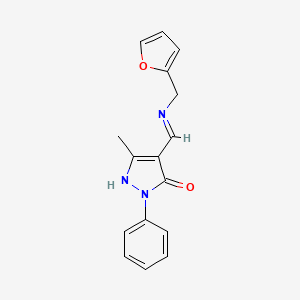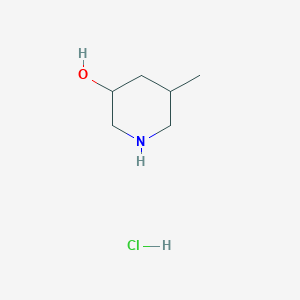![molecular formula C12H12N4O2S B2374189 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 926247-82-7](/img/structure/B2374189.png)
1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Synthesis Analysis
Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc, which allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . The second route involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3, resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines is similar to that of purines and isomeric to pteridines . They can have various substituents in positions 2 and 7 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidines include acylation, cyclization, and reductive amination .Scientific Research Applications
Facile Synthesis and Structural Diversity 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound that can be synthesized through various chemical reactions, offering a structural diversity that can be tailored for specific scientific applications. Hamama et al. (2012) detailed the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, emphasizing the versatility in achieving different substitutions at specific positions on the compound, which is crucial for tailoring the compound's properties for targeted scientific applications (Hamama, 2012). Shumaila Shafi et al. (2020) highlighted the impact of multi-component reaction (MCR) technology in drug discovery, noting the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and its significance in the realm of biological properties (Shafi, 2020).
Solid-Phase Synthesis and Structural Analysis Nadège Graveleau et al. (2003) presented a novel solid-phase synthesis approach for pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, starting from polymer-bound pyrimidine. This method provides a foundational technique for creating highly pure compounds, opening doors for scientific applications where purity and precise structural control are paramount (Graveleau, 2003).
Antioxidant and Antimicrobial Properties The pyrimido[4,5-d]pyrimidine structure has shown significant bioactivity, particularly in its derivatives. A. Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants, demonstrating the compound's potential in scientific research targeting oxidative stress-related conditions (Cahyana, 2020). Furthermore, A. Aksinenko et al. (2016) prepared a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones and evaluated their antibacterial and antifungal activities, showcasing the compound's relevance in antimicrobial research (Aksinenko, 2016).
properties
IUPAC Name |
1,7-dicyclopropyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c17-10-7-9(16(6-3-4-6)12(18)15-10)13-8(5-1-2-5)14-11(7)19/h5-6H,1-4H2,(H,13,14,19)(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNBKBZUBMANA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=S)C3=C(N2)N(C(=O)NC3=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)

![2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2374112.png)



![Ethyl 4-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2374118.png)





![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)